molecular formula C6H7Cl3O4 B14515894 1-(Acetyloxy)-2,2-dichloroethyl chloroacetate CAS No. 63168-00-3

1-(Acetyloxy)-2,2-dichloroethyl chloroacetate

Cat. No.: B14515894
CAS No.: 63168-00-3
M. Wt: 249.5 g/mol
InChI Key: VLYPWJWAGWORSY-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-2,2-dichloroethyl chloroacetate is an organic compound characterized by the presence of an acetyloxy group and two chlorine atoms attached to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Acetyloxy)-2,2-dichloroethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high yields and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the addition of ethyl chloroacetate to a reactor, followed by the gradual addition of acetic anhydride and a catalyst. The mixture is then stirred and maintained at the desired temperature until the reaction is complete. The product is purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

1-(Acetyloxy)-2,2-dichloroethyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Hydrolysis Agents: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted ethyl chloroacetates.

    Hydrolysis: Formation of the corresponding alcohol and acetic acid.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(Acetyloxy)-2,2-dichloroethyl chloroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-2,2-dichloroethyl chloroacetate involves its interaction with molecular targets such as enzymes and proteins. The acetyloxy group can act as a protecting group for alcohol functionalities, while the chloroacetate moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63168-00-3

Molecular Formula

C6H7Cl3O4

Molecular Weight

249.5 g/mol

IUPAC Name

(1-acetyloxy-2,2-dichloroethyl) 2-chloroacetate

InChI

InChI=1S/C6H7Cl3O4/c1-3(10)12-6(5(8)9)13-4(11)2-7/h5-6H,2H2,1H3

InChI Key

VLYPWJWAGWORSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(Cl)Cl)OC(=O)CCl

Origin of Product

United States

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